molecular formula C22H21N3O3 B12884872 N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide

N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide

Cat. No.: B12884872
M. Wt: 375.4 g/mol
InChI Key: VPGZOUHSSMYCDQ-XDJHFCHBSA-N
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Description

N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide is a complex chemical compound of interest in advanced research and development. Its molecular structure incorporates a benzamide group, a core motif found in various biologically active molecules and pharmaceutical agents . The structure also features a furan ring substituted with a dimethylamino group, an electron-donating functional group that can influence the compound's electronic properties and reactivity . The specific mechanism of action, physicochemical properties, and primary research applications for this exact compound are yet to be fully characterized and published. Researchers are exploring its potential in various fields, including as a scaffold in medicinal chemistry and as a building block in organic synthesis. This product is intended for research purposes in a laboratory environment and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant scientific literature for handling and safety protocols prior to use.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(E)-3-anilino-1-[5-(dimethylamino)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H21N3O3/c1-25(2)20-14-13-18(28-20)15-19(22(27)23-17-11-7-4-8-12-17)24-21(26)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,23,27)(H,24,26)/b19-15+

InChI Key

VPGZOUHSSMYCDQ-XDJHFCHBSA-N

Isomeric SMILES

CN(C)C1=CC=C(O1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(O1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Amide Bond Formation

The benzamide moiety is typically synthesized by coupling a benzoyl chloride derivative with an aniline or substituted aniline under controlled conditions:

  • Reagents and Conditions: Benzoyl chloride derivative (e.g., 3-oxo-1-propen-2-ylbenzoyl chloride), aniline, base (e.g., triethylamine or pyridine), and anhydrous solvents such as dichloromethane or acetonitrile.
  • Procedure: The benzoyl chloride is added dropwise to a stirred solution of aniline and base at low temperature (0–5 °C) to minimize side reactions. The reaction mixture is then allowed to warm to room temperature and stirred until completion.
  • Workup: The reaction mixture is quenched with water, extracted, and purified by column chromatography or recrystallization.

This step yields the benzamide intermediate with the propenone side chain ready for further functionalization.

Formation of the α,β-Unsaturated Propenone (Chalcone) Moiety

The α,β-unsaturated ketone structure is commonly prepared by Claisen–Schmidt condensation:

  • Reagents and Conditions: An aromatic aldehyde (e.g., 5-(dimethylamino)-2-furfuraldehyde) and a ketone or benzoyl derivative are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide in ethanol or methanol.
  • Procedure: The aldehyde and ketone are mixed in alcoholic solvent with base, stirred at room temperature or slightly elevated temperature (25–60 °C) for several hours.
  • Outcome: The condensation yields the α,β-unsaturated ketone with the desired E-configuration (trans), confirmed by spectroscopic methods.

This step introduces the 5-(dimethylamino)-2-furyl group conjugated to the propenone system.

Introduction of the Dimethylamino Group on the Furan Ring

The 5-(dimethylamino) substituent on the furan ring can be introduced by:

  • Direct substitution: Starting from 5-bromo-2-furfural or 5-nitro-2-furfural, nucleophilic substitution with dimethylamine under mild conditions.
  • Reductive amination: Using 5-formyl-2-furfural and dimethylamine in the presence of a reducing agent.
  • Alternative routes: Employing palladium-catalyzed amination reactions (Buchwald-Hartwig amination) to install the dimethylamino group on the furan ring.

These methods ensure selective functionalization of the furan ring without affecting other sensitive groups.

Purification and Characterization

  • Purification: Flash column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate mixtures) is standard to isolate the pure compound.
  • Characterization: Confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, IR spectroscopy, and melting point analysis. The E-configuration of the propenone double bond is verified by coupling constants in NMR.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials Reagents/Conditions Outcome/Notes
1 Amide bond formation Benzoyl chloride derivative + Aniline Base (Et3N), DCM, 0–25 °C Formation of benzamide intermediate
2 Claisen–Schmidt condensation 5-(Dimethylamino)-2-furfuraldehyde + ketone NaOH or KOH, EtOH, RT to 60 °C α,β-Unsaturated propenone with furan substituent
3 Dimethylamino group introduction 5-Bromo-2-furfural or 5-nitro-2-furfural Dimethylamine, Pd catalyst or reductive amination Selective substitution on furan ring
4 Purification Crude product Flash chromatography Pure this compound

Research Findings and Optimization Notes

  • The amide coupling step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of acid chlorides.
  • The Claisen–Schmidt condensation favors the E-isomer due to thermodynamic stability; reaction temperature and base concentration influence yield and selectivity.
  • Introduction of the dimethylamino group on the furan ring is best achieved via palladium-catalyzed amination for higher yields and fewer side products.
  • Purification by flash chromatography is essential to remove unreacted starting materials and side products, ensuring high purity for biological testing.
  • Spectroscopic data confirm the structure and purity, with characteristic IR bands for amide carbonyl (~1650 cm⁻¹) and α,β-unsaturated ketone (~1620 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-(Dimethylamino)furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone system to saturated compounds.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce saturated amines.

Scientific Research Applications

N-(1-(5-(Dimethylamino)furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1-(5-(Dimethylamino)furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituents on the Furyl Ring

  • N-[(1E)-1-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-morpholinyl)-3-oxo-1-propen-2-yl]-4-methylbenzamide (): Key Differences: Replaces the dimethylamino group on the furyl ring with a 2,4-dichlorophenyl group and introduces a morpholinyl substituent on the propenyl chain. The morpholinyl group (a cyclic amine) may improve hydrogen-bonding capacity .
  • N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide (): Key Differences: Features a Z-configuration double bond and a 3-chlorophenyl substituent on the furyl ring. The allylamino group replaces the anilino group. Implications: The Z-isomer may adopt a distinct spatial arrangement, affecting binding to biological targets. The 3-chlorophenyl group introduces moderate electron-withdrawing effects and steric bulk .

Substituents on the Propenyl Chain

  • N-[(E)-1-({[3-(Dimethylamino)propyl]amino}carbonyl)-2-(4-fluorophenyl)ethenyl]benzamide (): Key Differences: Substitutes the anilino group with a 3-(dimethylamino)propylamino chain and replaces the furyl ring with a 4-fluorophenyl group.
  • (E)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (): Key Differences: Incorporates a chloro substituent and a piperidinyl group on the propenyl chain.

Substituents on the Benzamide Backbone

  • N-[(1E)-3-(Benzylamino)-1-(2-chlorophenyl)-3-oxo-1-propen-2-yl]-4-nitrobenzamide (): Key Differences: Features a nitro group on the benzamide ring and a benzylamino substituent instead of anilino. The benzylamino group adds steric bulk, which may hinder interactions with flat binding pockets .

Data Table: Structural and Functional Comparison

Compound Name (Simplified) Molecular Formula Key Substituents Functional Implications Reference
Target Compound C₂₃H₂₂N₄O₃ 5-(Dimethylamino)furyl, anilino Enhanced solubility, H-bonding capacity N/A
N-[1-(2,4-Dichlorophenyl-furyl)-morpholinyl] C₂₅H₂₂Cl₂N₂O₄ 2,4-Dichlorophenyl, morpholinyl Increased lipophilicity, H-bonding
N-[Z-Allylamino-3-chlorophenyl-furyl] C₂₃H₂₀ClN₃O₄ Z-configuration, 3-chlorophenyl Steric hindrance, moderate reactivity
N-[Dimethylaminopropyl-4-fluorophenyl] C₂₁H₂₄FN₃O₂ 4-Fluorophenyl, dimethylaminopropyl Improved solubility, metabolic stability
N-[Chloro-piperidinyl-propenyl] C₂₁H₂₁ClN₂O₂ Chloro, piperidinyl Electrophilicity, conformational rigidity
N-[Nitro-benzylamino-propenyl] C₂₃H₁₈ClN₃O₄ Nitro, benzylamino Electron-withdrawing, steric bulk

Key Research Findings and Implications

Electronic Effects: The dimethylamino group on the furyl ring in the target compound likely enhances solubility and electron-donating capacity, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in analogs .

Stereochemistry : The E-configuration in the target and most analogs ensures a planar geometry, favoring interactions with flat binding sites. Z-isomers (e.g., ) may exhibit reduced affinity for such targets .

Solubility and Bioavailability: Substituents like morpholinyl () and dimethylaminopropyl () improve solubility, whereas dichlorophenyl () and nitro groups () may reduce it .

Synthetic Accessibility : Similar compounds are synthesized via amide coupling (e.g., acyl chloride with amines), as seen in , suggesting feasible routes for the target compound’s preparation .

Biological Activity

N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as matrix metalloproteinases (MMPs), which are implicated in various diseases including cancer and arthritis .
  • Receptor Modulation : The compound may interact with serotonin receptors, influencing neurotransmitter dynamics and potentially exhibiting antidepressant properties .

Antidepressant Potential

Research indicates that related compounds exhibit significant antidepressant effects. For instance, a study evaluated various benzamide derivatives for their ability to inhibit serotonin reuptake and modulate serotonin receptor activity. These compounds demonstrated promising results in animal models, suggesting a potential role for this compound as an antidepressant .

In Vitro Studies

In vitro studies have shown that similar benzamide-linked small molecules can inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in stimulated chondrocytes. This suggests potential anti-inflammatory properties that may be beneficial in treating conditions like osteoarthritis .

Compound Biological Activity Reference
N-{(1E)-3-Anilino...}Antidepressant effects, potential MMP inhibition
HS-CfInhibits NO production, anti-inflammatory

Case Study 1: Antidepressant Activity

A series of benzamide derivatives were synthesized and screened for their antidepressant activity using the tail suspension test in mice. The results indicated that compounds with similar structures to N-{(1E)-3-Anilino...} showed significant reductions in immobility time, suggesting effective antidepressant properties .

Case Study 2: Anti-inflammatory Effects

In a study focusing on osteoarthritis, a library of benzamide-linked small molecules was screened for their ability to inhibit TNF-α-induced activation in chondrocytes. The results demonstrated that certain compounds effectively suppressed MMP activity and protected against cartilage degradation, indicating therapeutic potential for N-{(1E)-3-Anilino...} in inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide, and how can reaction yields be improved?

  • Methodological Answer : The compound's synthesis involves multi-step condensation reactions, typically starting with functionalized furan and aniline derivatives. For example, the dimethylamino-furan moiety can be prepared via nucleophilic substitution or Vilsmeier-Haack formylation, followed by coupling with a benzamide intermediate using a coupling agent like EDCI/HOBt . Yield optimization requires precise control of reaction parameters:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate enamine formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
    Contradictions in reported yields (e.g., 45–78%) may arise from variations in stoichiometry or byproduct formation during enol-keto tautomerization .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR confirms the (1E)-stereochemistry via coupling constants (J = 12–16 Hz for trans vinyl protons) and assignments of dimethylamino (δ ~2.8 ppm) and anilino NH (δ ~10.2 ppm) groups .
  • XRD : Single-crystal X-ray diffraction resolves spatial arrangement, particularly the planarity of the propen-2-yl bridge and furan-benzamide dihedral angles .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 481.5) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Combine molecular docking and density functional theory (DFT):
  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). The dimethylamino-furan group may engage in hydrophobic interactions, while the benzamide carbonyl forms hydrogen bonds .
  • DFT : Optimize the geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions (e.g., the nitro group in analogs enhances electrophilicity) .
    Contradictions in predicted vs. experimental binding energies may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity, and what are common pitfalls?

  • Methodological Answer : Focus on target-specific assays:
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7), noting IC₅₀ values. The propen-2-yl bridge’s rigidity may influence membrane permeability .
  • Antibacterial screening : Employ microdilution assays (MIC against S. aureus). The dimethylamino group’s basicity could enhance interaction with bacterial membranes .
    Pitfalls :
  • False positives : Address by including counterscreens (e.g., cytotoxicity in HEK293 cells).
  • Solvent interference : DMSO concentrations >1% may inhibit growth; use low stock solutions .

Q. How do substituent variations (e.g., nitro vs. methoxy groups) impact the compound’s reactivity and bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Electron-withdrawing groups (NO₂) : Increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzyme active sites) .
  • Electron-donating groups (OCH₃) : Improve solubility but may reduce binding affinity due to steric hindrance .
    Contradictions in SAR data (e.g., nitro analogs showing higher cytotoxicity but lower selectivity) should be analyzed via comparative molecular field analysis (CoMFA) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s thermal stability?

  • Methodological Answer : Discrepancies arise from analytical techniques:
  • TGA vs. DSC : Thermogravimetric analysis (TGA) may indicate decomposition onset at 250°C, while differential scanning calorimetry (DSC) detects endothermic events (e.g., melting) at 180–200°C .
  • Sample purity : Impurities (e.g., unreacted aniline) lower observed stability. Validate via HPLC (≥98% purity) before testing .

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